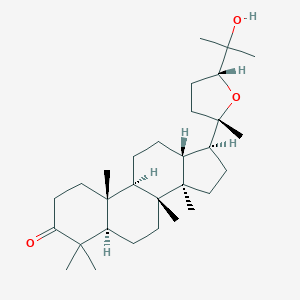
Ocotillone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ocotillone is a tetracyclic triterpenoid isolated from Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone, a tertiary alcohol and a member of oxolanes. It derives from a hydride of a dammarane.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Ocotillone is structurally related to ocotillol, a compound known for its antibacterial properties. The chemical structure of this compound allows it to interact with biological systems effectively, making it a subject of interest in drug development.
Antibacterial Activity
Recent studies have demonstrated the effectiveness of this compound derivatives against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that specific ocotillol derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against HA-MRSA, indicating significant antibacterial potential .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Synergistic Effect with Antibiotics | Reference |
|---|---|---|---|
| Ocotillol Derivative 1 | 1 | Chloramphenicol (FICI 0.375) | |
| Ocotillol Derivative 2 | 16 | Kanamycin (FICI 0.28) | |
| Ocotillol Derivative 3 | 8 | None |
Antioxidant Properties
The flavonoid content in Ocotea plants has been linked to antioxidant activities, which can mitigate oxidative stress-related diseases. Research indicates that extracts from Ocotea species exhibit significant antioxidant activity, contributing to their medicinal value .
Flavonoid Profiling
Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have facilitated comprehensive profiling of flavonoids in Ocotea species. This method has allowed researchers to identify various glycosylated flavonoids with potential health benefits, including antioxidant and antibacterial properties .
Table 2: Flavonoid Content in Ocotea Species
| Species | Flavonoid Types | Notable Activities |
|---|---|---|
| Ocotea diospyrifolia | Glycosylated Flavonoids | Antioxidant, Antibacterial |
| Ocotea guianensis | Flavonoids | Antimicrobial |
| Ocotea odorifera | Flavonoids | Antioxidant |
Clinical Trials on Antibacterial Efficacy
A series of clinical trials have been conducted to evaluate the efficacy of this compound derivatives against antibiotic-resistant infections. One notable trial involved combining this compound derivatives with conventional antibiotics to enhance their effectiveness against MRSA infections. Results indicated improved outcomes when this compound was used in conjunction with traditional treatments .
Exploration of Antioxidant Properties
Another study focused on the antioxidant properties of Ocotea extracts in vitro. The findings revealed that these extracts could significantly reduce oxidative stress markers in cell cultures, suggesting potential applications in preventing chronic diseases associated with oxidative damage .
Propiedades
Número CAS |
19865-86-2 |
|---|---|
Fórmula molecular |
C30H50O3 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |
Clave InChI |
XSQYWMLMQVUWSF-KATWBKOUSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
SMILES isomérico |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















